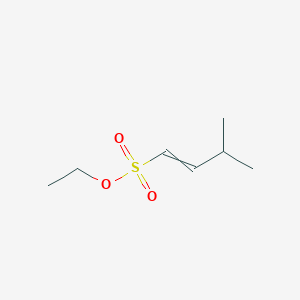
Ethyl 3-methylbut-1-ene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methylbut-1-ene-1-sulfonate is an organic compound characterized by its sulfonate functional group attached to a 3-methylbut-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylbut-1-ene-1-sulfonate typically involves the reaction of 3-methylbut-1-ene with ethyl sulfonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced techniques such as microreactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylbut-1-ene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Elimination: Strong bases like potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted alkenes, alcohols, and other derivatives depending on the specific reaction pathway .
Scientific Research Applications
Ethyl 3-methylbut-1-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its potential as a biological alkylating agent, which can modify nucleic acids and proteins.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methylbut-1-ene-1-sulfonate involves the alkylation of nucleophilic sites within biological molecules. The sulfonate ester undergoes fission, releasing the ethyl group, which then reacts with nucleophiles such as DNA or proteins. This alkylation can lead to modifications in the structure and function of these molecules, which is the basis for its biological activity .
Comparison with Similar Compounds
Methanesulfonate Esters: Similar in structure but with a simpler alkyl group.
Ethyl Methanesulfonate: Shares the ethyl sulfonate group but with a different alkyl backbone.
Propyl Sulfonate Esters: Similar functional group but with a longer alkyl chain.
Uniqueness: Ethyl 3-methylbut-1-ene-1-sulfonate is unique due to its specific alkyl backbone, which imparts distinct chemical properties and reactivity compared to other sulfonate esters. This uniqueness makes it valuable for specific applications where other sulfonate esters may not be suitable .
Properties
CAS No. |
110680-09-6 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
ethyl 3-methylbut-1-ene-1-sulfonate |
InChI |
InChI=1S/C7H14O3S/c1-4-10-11(8,9)6-5-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
PWQBDMAMDVLKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


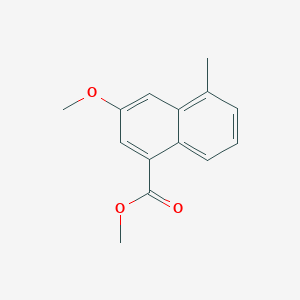
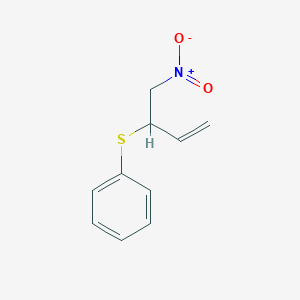
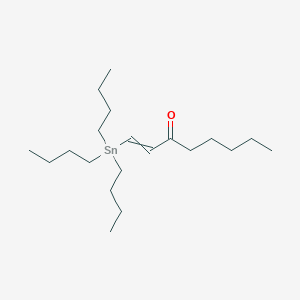
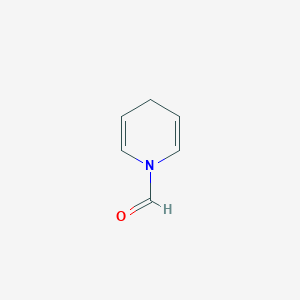
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
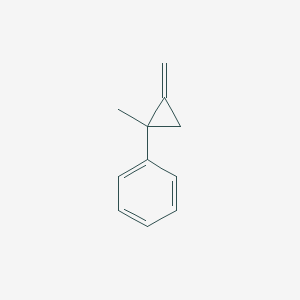

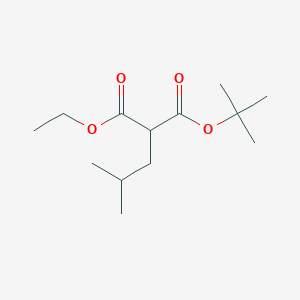
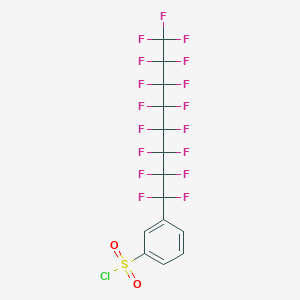
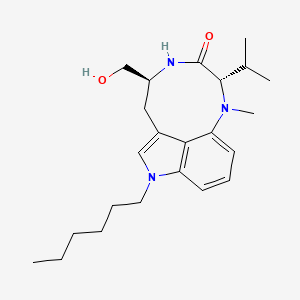
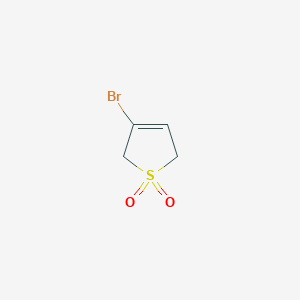
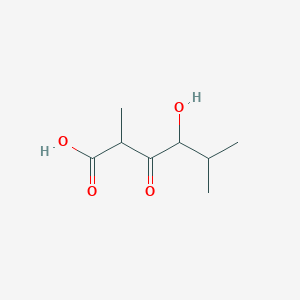
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
